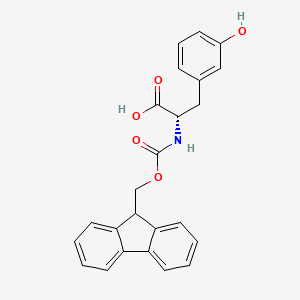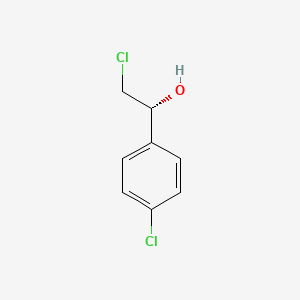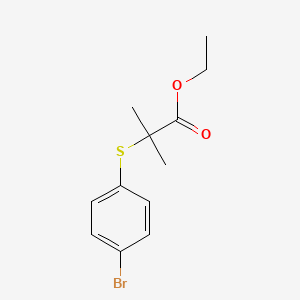
Ethyl 2-(4-bromophenyl)sulfanyl-2-methyl-propanoate
Descripción general
Descripción
Ethyl 2-(4-bromophenyl)sulfanyl-2-methyl-propanoate, also known as EBP-SMP, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is a member of the sulfanyl-propanoate family and is composed of a sulfur atom attached to a propanoate group. This compound has been studied for its potential to be used in a variety of applications, such as synthesis of other compounds and as a catalyst in chemical reactions.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Antileukotrienic Agents Synthesis : Jampílek et al. (2004) described the synthesis of specific compounds (VUFB 20609 and VUFB 20584) as potential antileukotrienic drugs, demonstrating the role of Ethyl 2-(4-bromophenyl)sulfanyl-2-methyl-propanoate in the development of new medicinal agents (Jampílek et al., 2004).
Electroreductive Radical Cyclization : A study by Esteves et al. (2005) explored the electroreductive intramolecular cyclization of similar ethyl bromo propanoates, highlighting its role in creating new chemical structures (Esteves et al., 2005).
Aryl Radical Cyclisation : Allin et al. (2005) utilized similar compounds for radical cyclisation reactions onto azoles, synthesizing tri- and tetra-cyclic heterocycles. This illustrates the compound's role in creating complex organic structures (Allin et al., 2005).
Nanocrystalline Magnesium Oxide Utilization : Kantam et al. (2010) discussed the use of this compound in the Mannich-type reaction, underlining its importance in synthesizing alpha-sulfanyl-beta-amino acid derivatives (Kantam et al., 2010).
Pharmacological Research
Antimicrobial Properties : Popiołek et al. (2011) examined similar compounds for their antimicrobial activities, indicating the potential of this compound derivatives in developing new antimicrobial agents (Popiołek et al., 2011).
Anti-Helicobacter pylori Agents : Carcanague et al. (2002) explored derivatives of a similar compound for their potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002).
Propiedades
IUPAC Name |
ethyl 2-(4-bromophenyl)sulfanyl-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2S/c1-4-15-11(14)12(2,3)16-10-7-5-9(13)6-8-10/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHDAEZSKCELPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

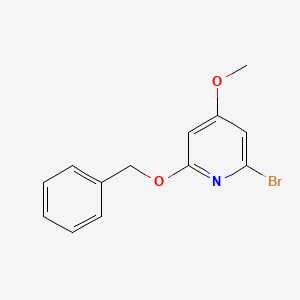

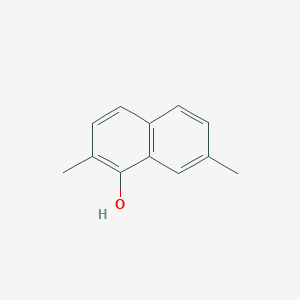

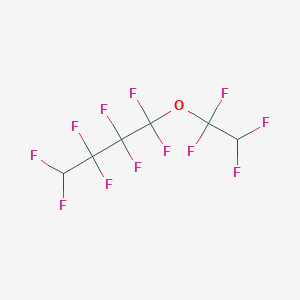
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)
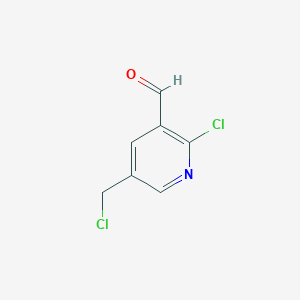
![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)
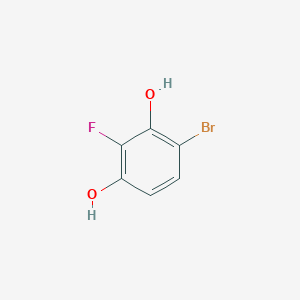
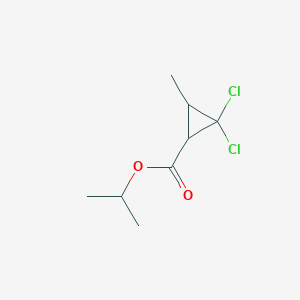
![5-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3040247.png)

